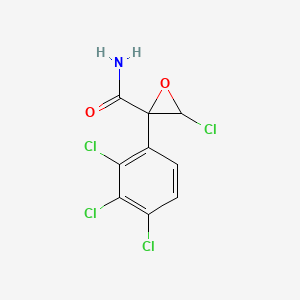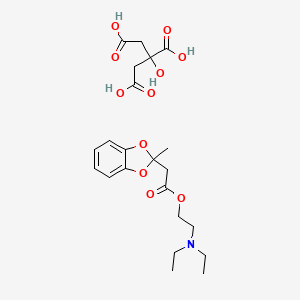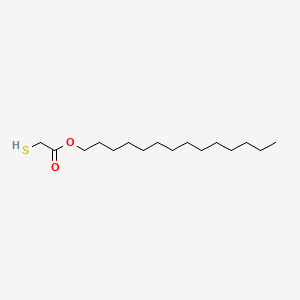
Tetradecyl mercaptoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl mercaptoacetate is an organic compound with the molecular formula C16H32O2S. It is an ester derived from mercaptoacetic acid and tetradecanol. This compound is known for its surfactant properties and is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecyl mercaptoacetate can be synthesized through the esterification reaction between mercaptoacetic acid and tetradecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together until the desired ester is formed. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reactants are fed into a reactor where the esterification takes place. The reaction mixture is then subjected to separation techniques, such as distillation, to isolate the desired product. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol and thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Tetradecanol and mercaptoacetic acid.
Substitution: Various substituted esters and thiols.
Applications De Recherche Scientifique
Tetradecyl mercaptoacetate has several applications in scientific research:
Chemistry: Used as a surfactant and intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of lubricants, plasticizers, and stabilizers.
Mécanisme D'action
The mechanism of action of tetradecyl mercaptoacetate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis, releasing mercaptoacetic acid, which can further interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioglycolic acid: Contains a thiol and carboxylic acid group, used in similar applications.
Mercaptoacetic acid: The parent compound of tetradecyl mercaptoacetate, with similar reactivity.
Octyl mercaptoacetate: Another ester of mercaptoacetic acid, with a shorter alkyl chain.
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it more suitable for applications requiring higher hydrophobicity and stability.
Propriétés
Numéro CAS |
57414-16-1 |
|---|---|
Formule moléculaire |
C16H32O2S |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
tetradecyl 2-sulfanylacetate |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19/h19H,2-15H2,1H3 |
Clé InChI |
LXDHBOICPCPCKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


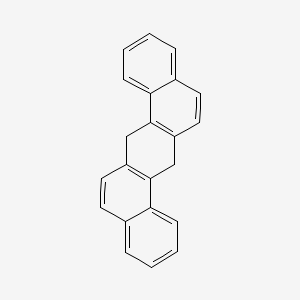
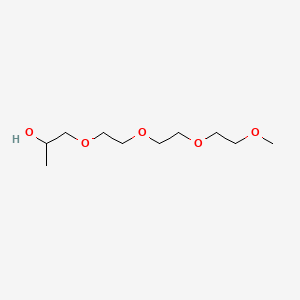
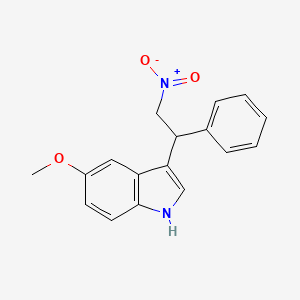
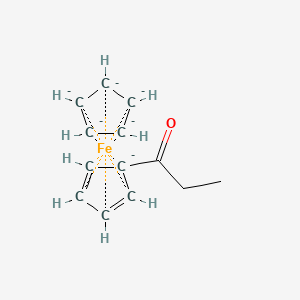
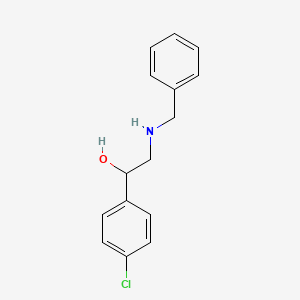
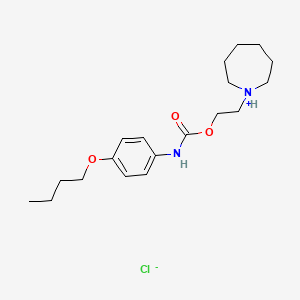
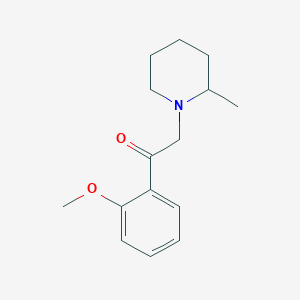


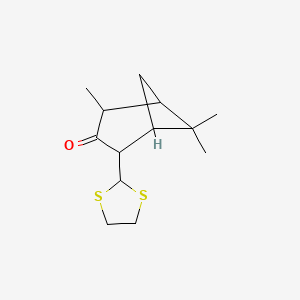
![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)

